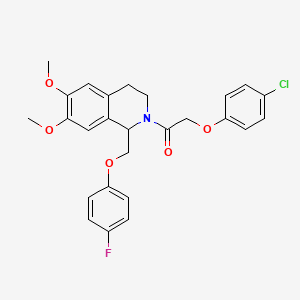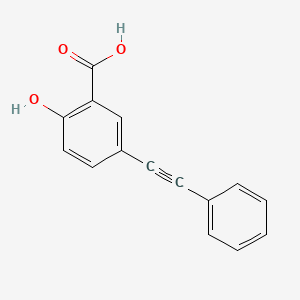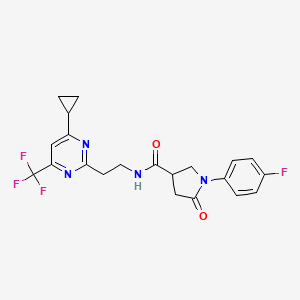
2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a fascinating compound recognized for its intricate structure. This compound exhibits several significant properties, contributing to its utility in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves multiple steps:
Formation of Isoquinoline Core: : The synthesis begins with the preparation of the isoquinoline core, often through a Bischler-Napieralski reaction.
Substitution Reactions: : Introduction of methoxy groups at the 6th and 7th positions through nucleophilic substitution.
Ether Linkage Formation: : Synthesis of the 4-chlorophenoxy and 4-fluorophenoxy groups via Williamson ether synthesis.
Final Assembly: : These intermediates are then connected via a series of condensation and coupling reactions to yield the final compound.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound requires carefully controlled conditions to maximize yield and purity. Factors such as temperature, pressure, and reaction time are optimized to enhance production efficiency.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidative reactions, particularly at the methoxy and isoquinoline sites, leading to the formation of various oxidation products.
Reduction: : Selective reduction of the carbonyl group within the ethanone linkage is possible under specific conditions.
Substitution: : Both the chlorophenoxy and fluorophenoxy groups can participate in electrophilic aromatic substitution reactions, making the compound versatile for further functionalization.
Common Reagents and Conditions:
Oxidation Reactions: : Reagents such as potassium permanganate and chromium trioxide are utilized.
Reduction Reactions: : Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution Reactions: : Halogenated solvents, strong bases like sodium hydride, and acidic catalysts facilitate these reactions.
Major Products Formed:
These reactions yield products that vary based on the specific reaction conditions employed. For instance, oxidative pathways may yield quinoline derivatives, while reduction reactions can lead to alcohols or alkanes.
科学研究应用
2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has broad applications in various fields:
Chemistry: : Serves as a starting material for the synthesis of more complex molecules.
Biology: : Used in the study of receptor binding due to its structural similarities with certain natural ligands.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials, such as polymers and resins.
作用机制
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Primarily interacts with enzyme active sites and receptor binding domains, modulating their activity.
Pathways Involved: : Can influence signaling pathways by binding to specific proteins, altering their conformation and function.
相似化合物的比较
2-(4-fluorophenoxy)-1-(1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
2-(4-bromophenoxy)-1-(1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: These compounds share structural similarities but differ in their substituents, resulting in variations in their reactivity and application potential.
Is there any aspect you want to dive deeper into?
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFNO5/c1-31-24-13-17-11-12-29(26(30)16-34-20-7-3-18(27)4-8-20)23(22(17)14-25(24)32-2)15-33-21-9-5-19(28)6-10-21/h3-10,13-14,23H,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQFDCMGTOKLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2850018.png)
![4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2850020.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2850023.png)
![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)
![4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2850025.png)
![10-(3,4-dimethoxyphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2850027.png)

![N-Methyl-N-[2-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2850033.png)

![2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide](/img/structure/B2850037.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2850038.png)


